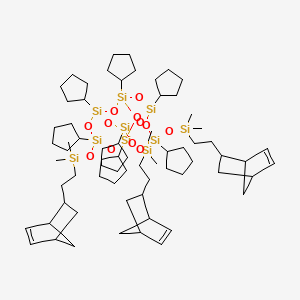

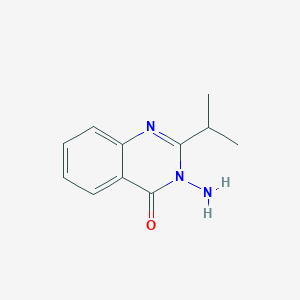

![molecular formula C12H11N5 B1609232 4-(2-メチルイミダゾ[1,2-a]ピリジン-3-イル)-2-ピリミジンアミン CAS No. 611239-37-3](/img/structure/B1609232.png)

4-(2-メチルイミダゾ[1,2-a]ピリジン-3-イル)-2-ピリミジンアミン

概要

説明

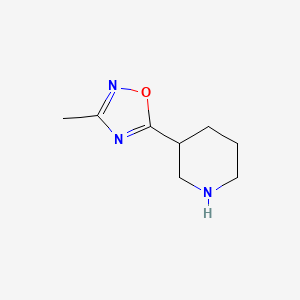

This compound belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . The IUPAC name of the compound is 4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine dihydrobromide .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-Amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides reacted with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .Molecular Structure Analysis

The molecular weight of the compound is 392.12 . The InChI code for the compound is 1S/C11H10N4S.2BrH/c1-7-10(8-6-16-11(12)14-8)15-5-3-2-4-9(15)13-7;;/h2-6H,1H3,(H2,12,14);2*1H .Chemical Reactions Analysis

2-Methylimidazo[1,2-a]pyridine further reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The interaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 proceeded with a substitution of a hydrogen atom at the C-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .Physical And Chemical Properties Analysis

The compound appears as a white powder . The melting point is between 233–234°C .作用機序

Target of Action

The primary target of 4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinamine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and growth.

Mode of Action

This interaction could potentially inhibit the function of CDK2, thereby affecting cell division and growth .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to the inhibition of cell division and growth due to its interaction with CDK2 . This could potentially lead to the suppression of tumor growth in cancerous cells.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. It is crucial to consider factors such as pH, temperature, and the presence of other compounds when studying the compound’s action .

実験室実験の利点と制限

One advantage of using 4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinamine in scientific research is that it is a well-characterized HAA that can be synthesized in the lab. Additionally, its carcinogenic potential makes it a useful model compound for studying the mechanisms of HAA-induced cancer. However, one limitation is that its effects may not accurately reflect the effects of other HAAs found in food, as different HAAs have different chemical structures and may be metabolized differently in the body.

将来の方向性

Future research on 4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinamine could focus on investigating its effects on specific cell signaling pathways and gene expression patterns, as well as its interactions with other environmental factors that may influence its carcinogenic potential. Additionally, studies could be conducted to compare the effects of 4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinamine to other HAAs found in food, in order to better understand the potential health risks associated with HAA exposure.

科学的研究の応用

医薬品用途

イミダゾ[1,2-a]ピリジン誘導体は、多くの医薬品の有効成分に見られます。それらは、ゾリムジン(抗潰瘍薬)、ゾルピデム(不眠症治療薬)、サリピデム(鎮静薬および抗不安薬)などの薬物に使用されます。 これらの化合物は、新しい薬剤開発のための潜在的なリードとして役立ちます .

生物活性

これらの誘導体は、抗腫瘍、血糖降下、抗ウイルス、抗菌、抗真菌、抗炎症、解熱、鎮痛、免疫調節、鎮静などの幅広い生物学的効果を示します .

腐食抑制

一部のイミダゾ[1,2-a]ピリジン化合物は、腐食抑制剤としての有効性について研究されています。 それらは、低濃度で高い効率を示し、金属や合金の保護に役立ちます .

抗菌特性

特定の誘導体は、大腸菌やバチルス属などの細菌に対する有意な阻害作用を示し、抗菌剤としての可能性を示唆しています .

蛍光プローブ

これらの化合物は、水銀イオンと鉄イオンの体外および体内での定量のための蛍光プローブとして使用されています。 この用途は、環境モニタリングと医療診断にとって重要です .

材料科学

イミダゾ[1,2-a]ピリジンの構造的特徴は、それらを材料科学の用途で役立ちます。 それらは、光感応性染料やデータストレージ用の光学メディアで使用できます .

生化学分析

Biochemical Properties

It is known to interact with Cyclin-dependent kinase 2 in humans

Cellular Effects

Derivatives of this compound have been characterized with regard to a broad spectrum of biological effects, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity .

Molecular Mechanism

It is known to interact with Cyclin-dependent kinase 2 in humans

特性

IUPAC Name |

4-(2-methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5/c1-8-11(9-5-6-14-12(13)16-9)17-7-3-2-4-10(17)15-8/h2-7H,1H3,(H2,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZURCICLQQQODJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C3=NC(=NC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424880 | |

| Record name | 4-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

611239-37-3 | |

| Record name | 4-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

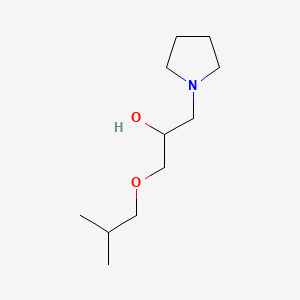

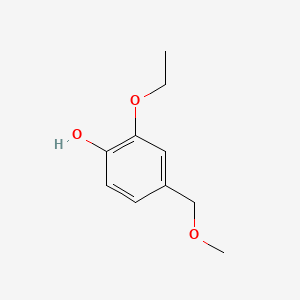

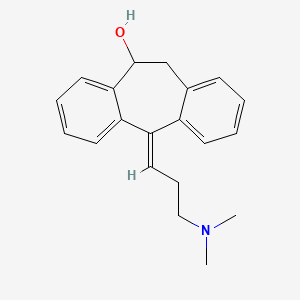

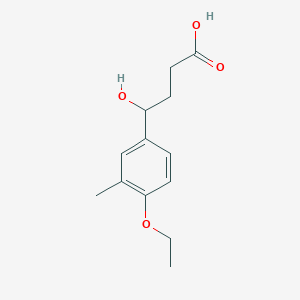

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。